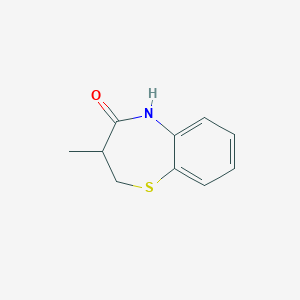

3-甲基-2,3,4,5-四氢-1,5-苯并噻吩-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

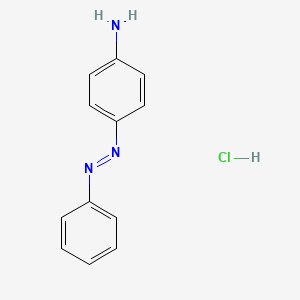

The compound of interest, 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, is a derivative within the benzothiazepine class, which is known for a broad spectrum of biological applications, including potential anti-cancer activities . Although the exact compound is not directly mentioned in the provided papers, the related structures and their synthesis, characterization, and pharmacological activities can offer insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of benzothiazepine derivatives typically involves the formation of the seven-membered benzothiazepine ring. For instance, the synthesis of 5-Methyl-2,3-diphenyl-1,5-benzothiazepin-4(5H)-one was achieved through acylation, iodocyclization, and Suzuki cross-coupling reactions, starting from 2-(methylthio)aniline . Similarly, 1,4-benzothiazepin-5-ones have been synthesized using a one-pot procedure that includes the condensation of thiosalicylic acid with chloroacetone, followed by a reaction with primary amines and isocyanides . These methods could potentially be adapted for the synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Molecular Structure Analysis

The molecular structure of benzothiazepine derivatives is often confirmed using techniques such as NMR, IR, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, was determined to crystallize in the orthorhombic system with P212121 space group, stabilized by intermolecular hydrogen bonds and π-π interactions . These techniques could be employed to elucidate the molecular structure of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Chemical Reactions Analysis

Benzothiazepine derivatives can undergo various chemical reactions. For instance, alkylation of 1,5-benzothiazepin-4(5H)-one with different reagents can yield N-methyl compounds or lactim ethers, which can further react to form other heterocyclic compounds . The reactivity of the benzothiazepine ring system allows for the generation of a diverse array of derivatives, which could include the target compound upon modification of the reaction conditions and starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazepine derivatives can be influenced by their molecular structure. The Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and electronic properties of these compounds . For example, the molecular electrostatic potential map of a related compound revealed the chemical reactive sites, which are crucial for understanding the molecular surface properties and potential reactivity of the compound . These analyses could be applied to predict the properties of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Pharmacological Activity

The pharmacological activity of benzothiazepine derivatives varies. Some derivatives have been evaluated for psychotropic activity, showing high toxicity and little or no effect on motor coordination, motor activity, and maximal electroshock in comparison with classical benzodiazepines . The pharmacological properties of these compounds are often observed at high concentrations in vitro. This suggests that while the compound of interest may share structural similarities with known benzodiazepines, its pharmacological profile would need to be independently assessed .

科学研究应用

有机催化不对称磺胺-迈克尔加成

该化合物的骨架1,5-苯并噻吩在药物化学中很重要。它已被用于通过磺胺-迈克尔加成,然后进行分子内还原胺化反应,不对称催化合成2,3,4,5-四氢-1,5-苯并噻吩 (Corti 等,2017)。

合成和性质

1,5-苯并噻吩-4(5H)-酮的烷基化(一种相关化合物)产生具有潜在药理性质的各种衍生物。已经研究了这些衍生物的氧化和硫消除反应 (霍夫曼和费舍尔,1987)。

药理衍生物

一项研究合成并研究了 4-甲基-5-草酰基-1H-2,3,4,5-四氢-1,5-苯并二氮杂卓的衍生物的精神活性,显示了一些化合物具有抗焦虑和抗抑郁的特性 (纳夫罗卡等,1996)。

芳基化反应

对 2,3,4,5-四氢-1,5-苯并噻吩-4-酮的芳基化(芳基化)反应的研究有助于理解某些化学反应中二芳基硫醚的形成 (里德和塞尔,1980)。

光谱和质谱研究

据报道,甲基和苯基取代的苯并噻吩和苯并二氮杂卓的表征,包括它们的振动、电子光谱和质谱碎片路径 (亨特和韦伯,1972)。

合成中的新转化

苯并[b]噻吩-3(2H)-酮的 S-胺化和其他反应导致 1,2-苯并异噻唑和四氢-1,2-苯并噻吩-5-酮体系的合成,扩大了这些化合物的多功能性 (田村等,1980)。

苯并噻吩的合成

硫酚和苯酚的定向邻位锂化已用于合成各种苯并噻吩,展示了该化合物有机合成中的潜力 (卡特里茨基等,2002)。

吡啶环化类似物的合成

据报道,合成了具有药用价值的 1,5-苯并噻吩的吡啶环化类似物。这项研究表明该化合物在药物化学和药物设计中的相关性 (古普塔等,2012)。

细胞内钙拮抗剂

对 2,3,4,5-四氢-1,5-苯并噻吩类似物及其对细胞内钙抑制作用的研究有助于了解它们的药理潜力 (上山等,1996)。

衍生物的生物学评价

苯并噻吩-4(5H)-酮的衍生物被评估其血管扩张、抗高血压和血小板聚集抑制活性,突出了该化合物在心血管研究中的相关性 (井上等,1997)。

抗惊厥和毒性筛选

合成了新的苯并噻吩衍生物并筛选了其抗惊厥活性和毒性,证明了该化合物在开发新的抗惊厥药物中的重要性 (乔杜里等,2022)。

立体选择性合成

氮杂环[2,1-d][1,5]苯并噻吩-1-酮的立体选择性合成表明该化合物在立体选择性合成中的适用性,这是药物化学的一个重要方面 (徐等,2002)。

新型钙通道阻滞剂

苯并噻吩-3-羧酸酯的合成及其作为钙通道阻滞剂的评估有助于心血管药理学 (阿特瓦尔等,1987)。

与炔烃的反应

四氢苯并氧杂卓和苯并噻吩与炔烃反应的研究有助于理解这些化合物的化学行为和潜在合成应用 (沃斯克列森斯基等,2013)。

属性

IUPAC Name |

3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVZWOGDKSYYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504929 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | |

CAS RN |

6516-91-2 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。